

The Therapeutic Potential of YHO-13177 in Oncology: A Technical Guide

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Compound of Interest

Compound Name: YHO-13177

Cat. No.: B15613957

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This technical guide provides an in-depth overview of the novel acrylonitrile derivative, **YHO-13177**, and its significant therapeutic potential in oncology. The primary focus of this document is on its role as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key mediator of multidrug resistance in cancer. This guide synthesizes the available preclinical data, details the experimental methodologies used to evaluate its efficacy, and visualizes its mechanism of action and experimental workflows.

Introduction to YHO-13177 and the Challenge of Multidrug Resistance

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as BCRP (also known as ABCG2), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] BCRP confers resistance to clinically important anticancer agents like SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[3][4][5]

YHO-13177, with the chemical name (Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]acrylonitrile, is a novel acrylonitrile derivative identified as a potent BCRP inhibitor.[5] Due to its low water solubility, a water-soluble diethylaminoacetate prodrug, YHO-

13351, has been developed for in vivo applications.[3][4][5] In animal models, YHO-13351 is rapidly converted to **YHO-13177**. [3][4]

Mechanism of Action of YHO-13177

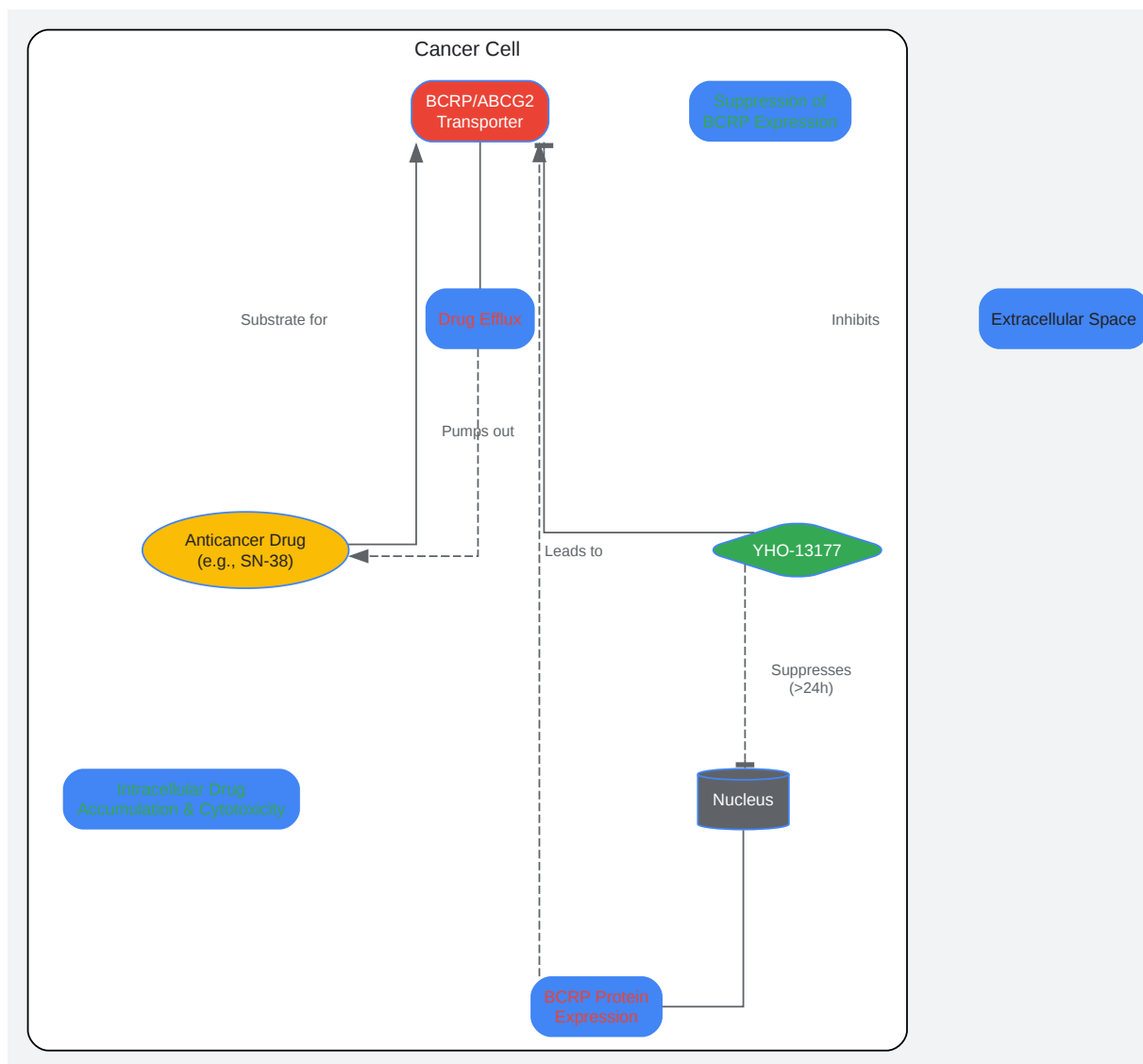
YHO-13177 reverses BCRP-mediated drug resistance through a dual mechanism of action. It directly inhibits the drug efflux function of the BCRP transporter and also downregulates the expression of the BCRP protein.

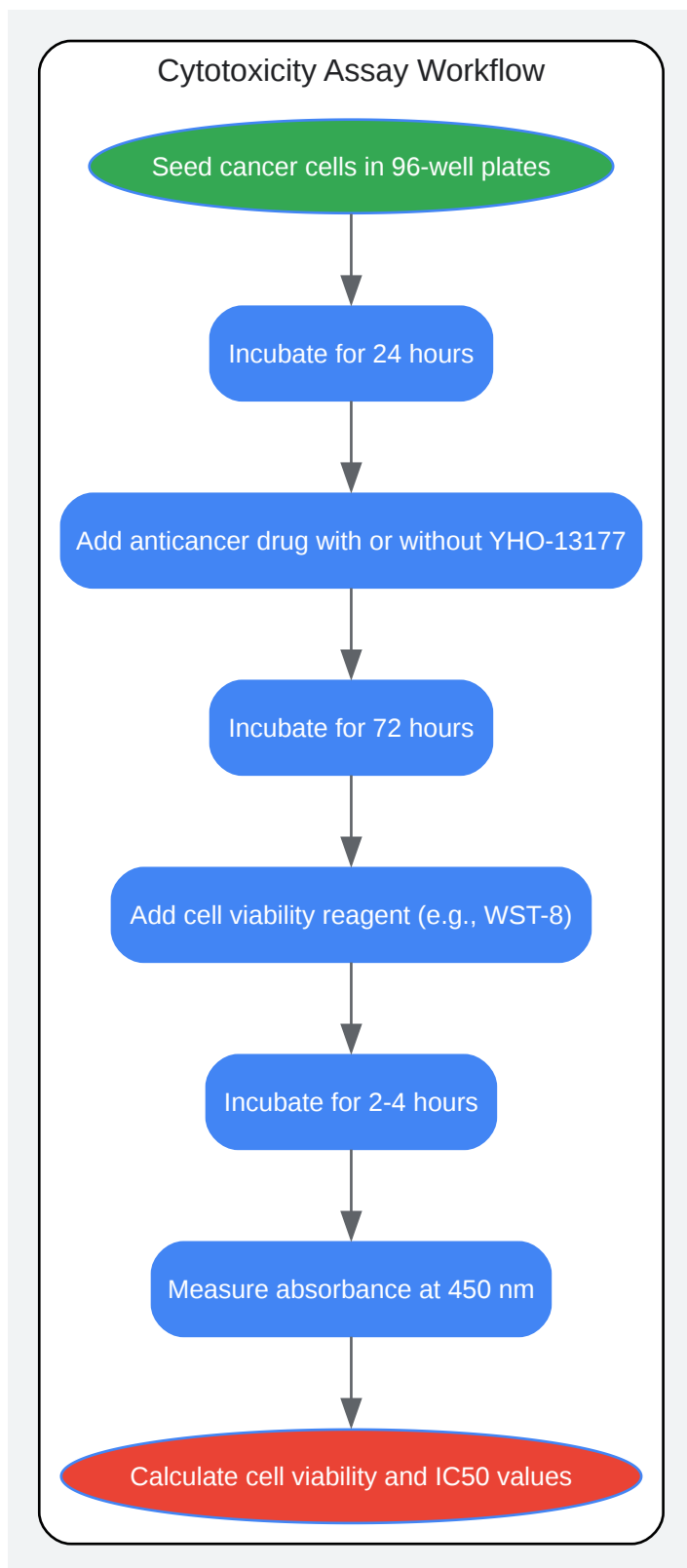
Inhibition of BCRP-Mediated Drug Efflux

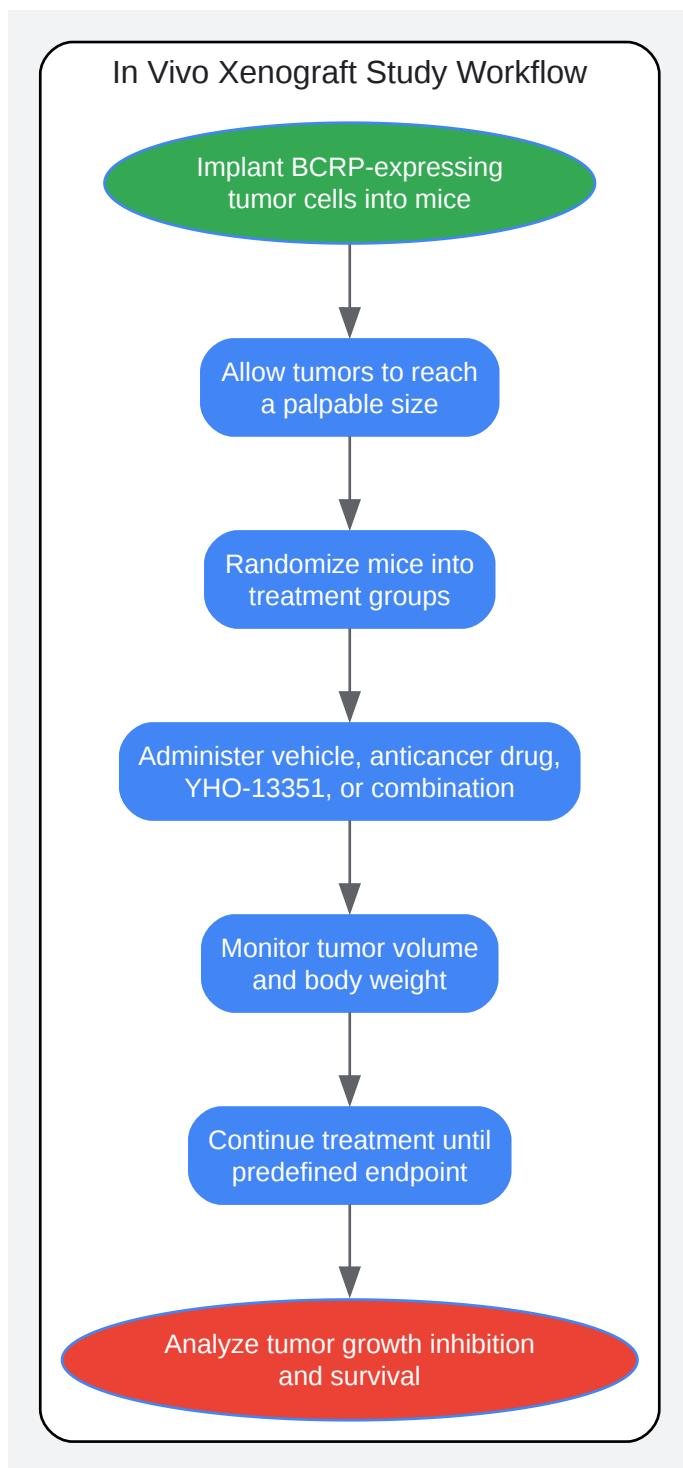
YHO-13177 competitively inhibits the BCRP transporter, leading to an increased intracellular accumulation of co-administered anticancer drugs. This was demonstrated by the increased intracellular levels of Hoechst 33342, a known BCRP substrate, in BCRP-overexpressing cancer cells upon treatment with **YHO-13177**. [3][4][5]

Downregulation of BCRP Protein Expression

In addition to direct inhibition, prolonged exposure (more than 24 hours) to **YHO-13177** has been shown to partially suppress the expression of BCRP protein in cancer cells. [3][4][5] This effect contributes to a more sustained reversal of the resistant phenotype. The exact mechanism for this downregulation is still under investigation but may involve accelerated turnover or decreased biosynthesis of the BCRP protein. [3]







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